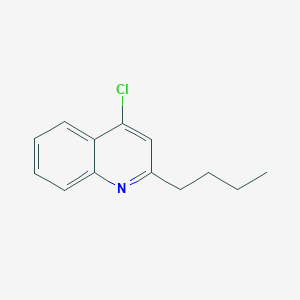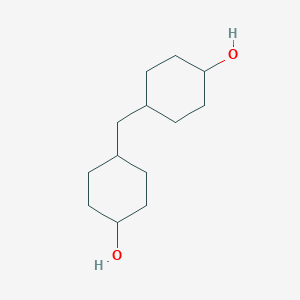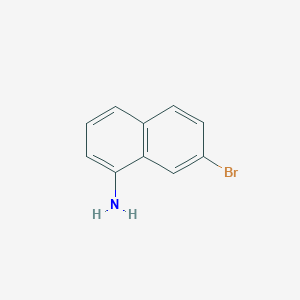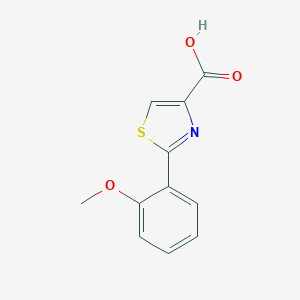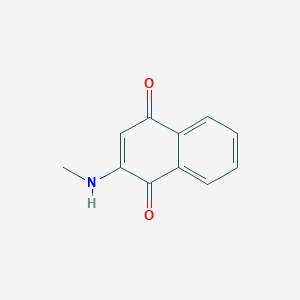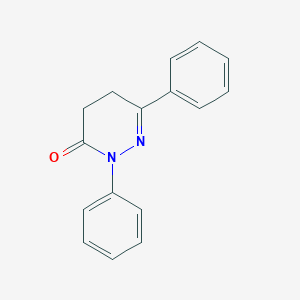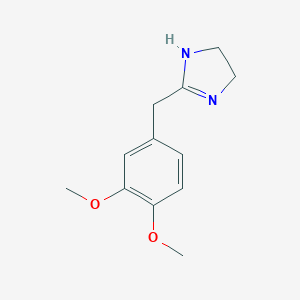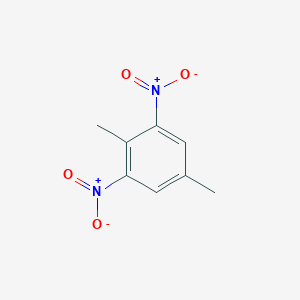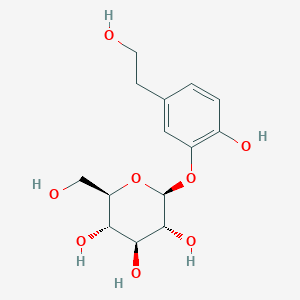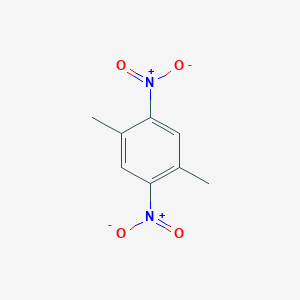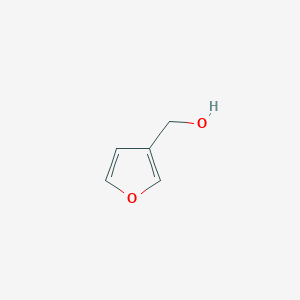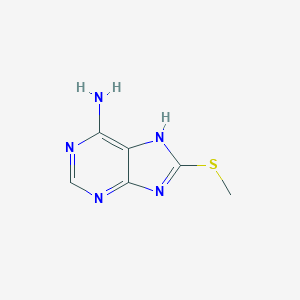![molecular formula C15H22BrNO B180916 N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine CAS No. 355382-81-9](/img/structure/B180916.png)
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analytical Chemistry and Toxicology : The paper by Poklis et al. (2014) describes the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of 25B-NBOMe in a case of severe intoxication. This highlights its application in toxicological analysis and the importance of accurate detection methods for such substances (Poklis et al., 2014).
Drug Synthesis and Characterization : Research by Wallach et al. (2016) focuses on the synthesis of N-alkyl-arylcyclohexylamines, including compounds like 25B-NBOMe. They provide analytical characterizations via various methods like gas chromatography and high-performance liquid chromatography. This work is significant for understanding the properties and potential applications of these substances (Wallach et al., 2016).
Forensic Science : A study by Nisbet et al. (2017) involved the development of an LC-MS-MS method for detecting 25B-NBOMe in urine and hair, demonstrating its application in forensic toxicology. This is crucial for the investigation of drug use and related forensic cases (Nisbet et al., 2017).
Pharmacological Characterization : Colestock et al. (2018) explored the pharmacological characterization of substances similar to 25B-NBOMe, emphasizing the importance of understanding the pharmacological profiles of such psychoactive substances for both clinical and forensic purposes (Colestock et al., 2018).
Propriétés
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-18-15-9-8-12(10-14(15)16)11-17-13-6-4-2-3-5-7-13/h8-10,13,17H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEXFUILIXPGOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355127 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
CAS RN |
355382-81-9 | |
| Record name | N-[(3-Bromo-4-methoxyphenyl)methyl]cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)
